molecular formula C11H12O4 B2918465 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid CAS No. 2248220-86-0

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid

Cat. No. B2918465
CAS RN: 2248220-86-0
M. Wt: 208.213
InChI Key: MLVZSBKSZGWWJV-BYDSUWOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid, also known as LY404187, is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a potent and specific compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. In preclinical studies, (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to attenuate the behavioral effects of psychostimulants, such as cocaine and amphetamine, and to reduce alcohol consumption in animal models of alcoholism.

Mechanism of Action

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a selective agonist of the mGluR2 receptor subtype, which is primarily located presynaptically on glutamatergic terminals. Activation of mGluR2 receptors leads to a decrease in glutamate release, which in turn reduces excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. It has been shown to decrease glutamate release and increase glutamate uptake, leading to a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is its high potency and specificity for the mGluR2 receptor subtype. This makes it a useful tool for studying the role of mGluR2 receptors in various neurological and psychiatric disorders. However, one of the limitations of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the study of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on synaptic plasticity and long-term potentiation, which are thought to be important mechanisms underlying learning and memory. Additionally, future studies could investigate the potential use of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid as a tool for studying the role of mGluR2 receptors in various brain regions and circuits.

Synthesis Methods

The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane. The final step involves the removal of the TBDMS group using an acidic solution such as tetra-n-butylammonium fluoride.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVZSBKSZGWWJV-BYDSUWOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.